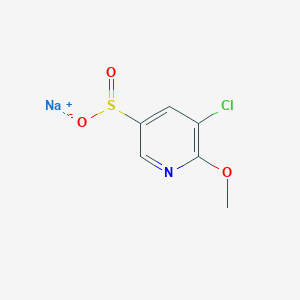

Sodium 5-chloro-6-methoxypyridine-3-sulfinate

Description

Properties

Molecular Formula |

C6H5ClNNaO3S |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

sodium;5-chloro-6-methoxypyridine-3-sulfinate |

InChI |

InChI=1S/C6H6ClNO3S.Na/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

UOUXGONVQRLBCR-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=N1)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-6-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-chloro-6-methoxypyridine. This process can be achieved through the reaction of 5-chloro-6-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-6-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.

Substitution: The chlorine and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine or methoxy groups.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Thiols or sulfides.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 5-chloro-6-methoxypyridine-3-sulfinate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of sodium 5-chloro-6-methoxypyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to interact with a wide range of molecular targets. The chlorine and methoxy groups on the pyridine ring also contribute to its reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Sodium 5-chloro-6-methoxypyridine-3-sulfinate and structurally related pyridine derivatives:

Key Observations :

- Sulfinate vs.

- Substituent Positioning : The 5-Cl and 6-OCH₃ arrangement creates steric and electronic effects distinct from 3-Cl/5-OCH₃ (e.g., 3-Chloro-5-methoxypyridine), altering regioselectivity in further functionalization .

- Functional Group Diversity: Compared to esters (e.g., Methyl 3-cyano-5-methoxyisonicotinate) or triflates, the sulfinate group offers unique solubility and stability profiles, favoring aqueous-phase reactions .

Stability and Handling

- Sulfinate Stability : Sulfinates are generally more sensitive to oxidation than sulfonates, necessitating inert storage conditions. This contrasts with trifluoromethanesulfonate derivatives (e.g., 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate), which are robust under acidic conditions .

Biological Activity

Sodium 5-chloro-6-methoxypyridine-3-sulfinate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a chlorine atom at the 5-position, a methoxy group at the 6-position, and a sulfinic acid group converted to its sodium salt form. This unique substitution pattern enhances its reactivity and potential for biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHClNNaOS |

| Molecular Weight | 223.65 g/mol |

| Solubility | Soluble in water, slightly soluble in organic solvents |

| Appearance | White to off-white crystalline powder |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly proteins. The sulfinic group in the compound can participate in nucleophilic reactions, allowing it to modify amino acid residues such as serine and cysteine in proteins. This modification can lead to changes in enzyme activity and protein function, making it a valuable tool in biochemical research.

Key Mechanisms:

- Covalent Bonding : The sulfinic group reacts with nucleophilic sites on proteins, potentially altering their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. This compound may possess similar effects against various bacterial strains.

- Anticancer Potential : Compounds containing pyridine rings have been explored for their anticancer properties. The ability of this sulfinate to modify protein targets may contribute to its potential efficacy against cancer cell lines.

- Enzyme Modulation : As noted earlier, the interaction with enzymes can lead to modulation of metabolic pathways, which is critical in drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The mechanism was linked to its ability to induce apoptosis through the modulation of specific signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound as a nucleophilic coupling partner in palladium-catalyzed reactions. Its stability and reactivity make it suitable for various synthetic applications, which further emphasizes its versatility.

| Study | Findings |

|---|---|

| Study on Antimicrobial Effects | Significant inhibition against multiple bacterial strains observed. |

| Evaluation of Anticancer Activity | Induced apoptosis in cancer cell lines; potential for further development as an anticancer agent. |

| Synthesis Research | Demonstrated effectiveness as a nucleophilic partner in cross-coupling reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.